1-Tert-butyl-3-(2,4-dichlorophenyl)urea

Description

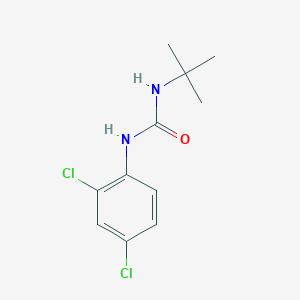

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(2,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNAURCZHKYROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Tert Butyl 3 2,4 Dichlorophenyl Urea

Established Synthetic Routes for Phenylurea Derivatives

The creation of the urea (B33335) functional group is a cornerstone of organic synthesis, with several methods being widely employed for their preparation. These methods often involve the reaction of an amine with a suitable carbonyl-containing compound.

Condensation Reactions with Isocyanates and Amines

The most direct and common method for synthesizing N,N'-disubstituted ureas is the condensation reaction between an isocyanate and an amine. commonorganicchemistry.combeilstein-journals.orgacs.org This reaction is typically high-yielding and straightforward to perform. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group.

The reaction is generally carried out in an appropriate solvent like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com A base is not typically required for this transformation. commonorganicchemistry.com The process is highly efficient due to the reactive nature of the isocyanate functional group. beilstein-journals.org

Alternative Synthetic Approaches for Urea Formation

While the isocyanate-amine reaction is prevalent, several other methods exist for constructing the urea moiety, offering flexibility when starting materials are varied.

From Carbamates: Ureas can be synthesized by reacting amines with carbamates. Phenyl carbamates are often used, though these reactions can sometimes be reversible and lead to side products. commonorganicchemistry.com

Curtius Rearrangement: This rearrangement can be utilized when a carboxylic acid is the starting material instead of an amine. The process involves the formation of an acyl azide, which then rearranges to an isocyanate that can be trapped by an amine. commonorganicchemistry.comorganic-chemistry.org

Using Phosgene (B1210022) Equivalents: Reagents like triphosgene, a solid and easier-to-handle substitute for the highly toxic phosgene gas, can be used to form ureas from amines. commonorganicchemistry.com The order of addition of reagents is crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

From Carbon Dioxide: Environmentally benign approaches have been developed that utilize carbon dioxide as a C1 source. For instance, primary amines can react with CO2 to form carbamic acids, which are then dehydrated under Mitsunobu conditions to generate isocyanates in situ. These intermediates are subsequently condensed with another amine to form unsymmetrical ureas. acs.org

Electrocatalytic Synthesis: Emerging research focuses on the electrochemical synthesis of urea from sources like carbon dioxide and nitrogenous species, which presents a promising green alternative to traditional industrial methods. researchgate.netgraincentral.commachinedesign.com

Synthesis of 1-Tert-butyl-3-(2,4-dichlorophenyl)urea

The synthesis of the target compound, this compound, is most efficiently achieved through the reaction of the appropriate isocyanate and amine precursors.

Key Intermediates and Precursors

The primary building blocks for the synthesis of this compound are 2,4-dichlorophenyl isocyanate and tert-butylamine (B42293).

| Precursor | Role in Synthesis | Chemical Structure |

| 2,4-Dichlorophenyl isocyanate | Provides the dichlorophenyl and carbonyl moieties | ClC₆H₃(Cl)NCO |

| tert-Butylamine | Provides the tert-butyl group and the second nitrogen atom | (CH₃)₃CNH₂ |

The reaction involves the nucleophilic addition of the amino group of tert-butylamine to the isocyanate group of 2,4-dichlorophenyl isocyanate.

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.

For the synthesis of phenylurea derivatives, solvents such as tetrahydrofuran (THF) are commonly employed. nih.gov The reaction is typically stirred at room temperature until analysis, for example by Thin Layer Chromatography (TLC), indicates the consumption of the starting materials. nih.gov

A study on the synthesis of unsymmetrical arylurea derivatives highlighted the importance of solvent and base selection. researchgate.net While some reactions proceed without a base, the use of mild alkaline salts like sodium acetate (B1210297) can be beneficial. researchgate.net Temperature can also be a critical factor; while many urea formations occur at room temperature, gentle heating can sometimes accelerate the reaction. researchgate.nettandfonline.com For instance, in the synthesis of certain phenylurea derivatives, heating at 60°C for a few hours in the presence of a base like NaOAc in methanol (B129727) has been shown to be effective. tandfonline.com

Derivatization Strategies and Analog Synthesis for Research Purposes

The core structure of this compound can be systematically modified to create a library of analogs for research, such as in the development of new bioactive compounds. nih.govnih.gov Derivatization can involve modifications at several positions.

Strategies for creating analogs often involve reacting a key intermediate with a variety of different building blocks. For example, a common intermediate amine can be reacted with a range of different isocyanates to produce a series of phenylurea derivatives with diverse substituents. nih.gov This approach allows for the exploration of structure-activity relationships (SAR), which is fundamental in fields like drug discovery. nih.gov

Modification of the Phenyl Ring Substituents

The dichlorophenyl ring of this compound is amenable to various chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the selective replacement of the chlorine atoms with new carbon or heteroatom-based substituents. wikipedia.org These reactions are foundational in modern organic synthesis for creating C-C and C-N bonds. nobelprize.orglibretexts.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, can be employed to substitute the chloro groups with aryl, heteroaryl, or alkyl fragments. nobelprize.orgresearchgate.net Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various amine functionalities in place of the chlorine atoms. libretexts.orgorganic-chemistry.org The reactivity of the two chlorine atoms can be different; typically, the C-X bond adjacent to a nitrogen-containing group in a heterocycle is more reactive, though ligand choice can invert this selectivity. nih.gov For a dichlorophenyl group, steric and electronic factors, along with the specific catalytic system (palladium source and ligand), dictate the site-selectivity of the coupling. For instance, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can direct the reaction to a specific position. researchgate.netnih.gov

Copper-catalyzed N-arylation reactions also provide a pathway for modifying the phenyl ring, often under milder conditions and avoiding the use of expensive phosphine ligands. researchgate.netacs.org These methods are effective for coupling aryl halides with various nitrogen-containing nucleophiles. organic-chemistry.orgresearchgate.net

The table below summarizes potential cross-coupling reactions for modifying the dichlorophenyl ring.

Table 1: Representative Cross-Coupling Reactions for Phenyl Ring Modification

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / Phosphine ligand (e.g., P(o-tolyl)₃) | Biaryl | nobelprize.orgresearchgate.net |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(dba)₂ / Buchwald-type ligand | Aryl-amine (Ar-NR₂) | libretexts.org |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne (Ar-C≡CR) | libretexts.org |

| Copper-Catalyzed N-Arylation | Azole or Amine | CuI / Diamine ligand | N-Aryl heterocycle or Aryl-amine | organic-chemistry.orgresearchgate.net |

Manipulation of the Tert-butyl Group

The tert-butyl group on the urea nitrogen significantly influences the molecule's steric and electronic properties. While often considered a stable substituent, it can be manipulated or removed under specific chemical conditions. The primary manipulation is its cleavage, known as de-tert-butylation, which is discussed in detail in section 2.4.

Beyond cleavage, the tert-butyl group can be conceptually replaced during synthesis to create analogs with different alkyl substituents. This is typically achieved not by direct manipulation of the pre-formed this compound, but by employing alternative starting materials in the initial urea synthesis. For example, reacting 2,4-dichlorophenyl isocyanate with a different primary amine (e.g., isopropylamine, cyclopropylamine) would yield the corresponding N-alkyl-N'-(2,4-dichlorophenyl)urea. This synthetic strategy allows for systematic variation of the N-alkyl group to probe its impact on the molecule's properties.

Hindered ureas containing a tert-butyl group can also act as masked isocyanates. nih.gov Under thermal or catalytic conditions, they can dissociate to release tert-butylamine and the corresponding isocyanate (in this case, 2,4-dichlorophenyl isocyanate). This reactive intermediate can then be trapped by other nucleophiles present in the reaction mixture, effectively allowing the "transfer" of the arylurea moiety while manipulating the original N-substituent. nih.gov

The following table outlines key transformations related to the tert-butyl group.

Table 2: Synthetic Manipulations Involving the N-Tert-butyl Group

| Transformation | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| De-tert-butylation | Strong acid (e.g., TFA, HCl) | Removal of the tert-butyl group to yield N-(2,4-dichlorophenyl)urea | rsc.orgrsc.org |

| Synthetic Variation | 2,4-dichlorophenyl isocyanate + R-NH₂ | Synthesis of analogs with different N-alkyl groups (e.g., N-isopropyl, N-ethyl) | rsc.org |

| Masked Isocyanate Reactivity | Heat, neutral conditions, presence of a nucleophile (NuH) | Formation of a new urea (Ar-NH-CO-Nu) via an isocyanate intermediate | nih.gov |

Structural Elaboration via Urea Nitrogen Substitution

Further structural diversity can be achieved by substitution of the remaining N-H protons on the urea backbone of this compound. This can be accomplished through N-alkylation or N-arylation reactions.

N-alkylation of the urea nitrogen can be performed by reacting the parent urea with an alkylating agent, such as an alkyl halide, in the presence of a base. google.com The use of a phase transfer catalyst can facilitate this reaction, particularly when dealing with solid bases. google.com This allows for the introduction of a variety of alkyl chains onto either of the urea nitrogens, leading to trisubstituted ureas. The regioselectivity of the alkylation would depend on the relative acidity of the two N-H protons and the steric hindrance around each nitrogen atom.

N-arylation of the urea nitrogens is also a viable strategy, typically achieved through metal-catalyzed cross-coupling reactions. nih.gov For instance, a palladium-catalyzed C-N cross-coupling reaction could be used to introduce an additional aryl or heteroaryl group. nih.gov This approach often involves protecting one urea nitrogen, arylating the other, followed by deprotection if necessary. nih.gov Copper-catalyzed methods also provide an efficient route for the N-arylation of ureas with aryl boronic acids. researchgate.net Derivatization can also be achieved using reagents like xanthydrol, which reacts with the urea N-H group to form a fluorescent adduct, a technique often used for analytical purposes. nih.govresearchgate.net

The table below provides examples of reactions for urea nitrogen substitution.

Table 3: Methods for Structural Elaboration at the Urea Nitrogens

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH), Phase transfer catalyst | N,N'- or N,N-disubstituted urea | google.com |

| Pd-Catalyzed N-Arylation | Aryl halide (Ar-X), Pd catalyst, Ligand, Base | N-Aryl-N'-alkyl-N'-aryl urea | nih.gov |

| Cu-Catalyzed N-Arylation | Aryl boronic acid (Ar-B(OH)₂), Cu(acac)₂, Base | N-Aryl-N'-alkyl-N'-aryl urea | researchgate.net |

| Derivatization | Xanthydrol | N-Xanthyl urea adduct | nih.govresearchgate.net |

De-tert-butylation Strategies in Urea Chemistry

The tert-butyl group is often employed as a protecting group in organic synthesis due to its stability under many conditions and its susceptibility to removal under specific, typically acidic, conditions. nih.govorganic-chemistry.org In the context of this compound, the removal of the tert-butyl group is a key transformation that yields the corresponding monosubstituted urea, N-(2,4-dichlorophenyl)urea.

The most common strategy for de-tert-butylation is acid-assisted cleavage. rsc.orgrsc.org The reaction proceeds via protonation of the urea's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl carbocation. rsc.org This carbocation is subsequently quenched, and the resulting unsubstituted urea is formed. High acid concentration is generally required for an effective and exclusive de-tert-butylation, minimizing potential side reactions like hydrolysis of the urea linkage. rsc.org A variety of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, can be used to effect this transformation. lookchem.com

Alternative methods for cleaving tert-butyl esters, which share mechanistic similarities, include the use of silica (B1680970) gel in refluxing toluene. lookchem.comresearchgate.net While primarily reported for esters, such mild, heterogeneous conditions could potentially be adapted for the cleavage of the N-tert-butyl group in sensitive substrates where strong acid is undesirable. researchgate.net Enzymatic methods have also been explored for the cleavage of tert-butyl esters, utilizing specific lipases or esterases, although their application to N-tert-butyl ureas is less common. nih.gov

The table below summarizes key strategies for de-tert-butylation.

Table 4: De-tert-butylation Methods for Ureas

| Method | Reagents/Conditions | Mechanism/Key Feature | Reference |

|---|---|---|---|

| Acid-Assisted Cleavage | Strong acid (TFA, HCl) in an appropriate solvent | Protonation of carbonyl followed by formation of a stable tert-butyl carbocation. | rsc.orgrsc.org |

| Lewis Acid Catalysis | Lewis acids (e.g., ZnBr₂) | Coordination to the carbonyl oxygen to facilitate C-N bond cleavage. | lookchem.com |

| Heterogeneous Acid Catalysis | Silica gel, refluxing toluene | Mild conditions, useful for sensitive substrates. | lookchem.comresearchgate.net |

Advanced Spectroscopic and Structural Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques.

For 1-Tert-butyl-3-(2,4-dichlorophenyl)urea , the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would exhibit a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.3-1.5 ppm). The aromatic protons on the dichlorophenyl ring would appear as a set of multiplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the two chlorine atoms. The two N-H protons of the urea (B33335) linkage would present as two separate signals, which could be broad and their chemical shifts would be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. One would expect to see signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the urea, and the six distinct carbons of the dichlorophenyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Expected ¹H and ¹³C NMR Data (Hypothetical) This table is a representation of expected values based on similar structures, as specific experimental data is not available.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.4 (s, 9H) | ~30 (methyls), ~51 (quaternary) |

| Urea N-H | Variable (broad signals) | - |

| Urea C=O | - | ~155 |

| Aromatic C-H | ~7.2-8.2 (m, 3H) | ~120-140 |

| Aromatic C-Cl | - | ~125-135 |

2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For instance, it would confirm the coupling relationships between the protons on the dichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This would be particularly useful to confirm the spatial relationship between the tert-butyl group and the adjacent N-H proton, as well as proximity between the urea protons and the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of This compound , which is C₁₁H₁₄Cl₂N₂O. The theoretical exact mass would be calculated, and the experimental value from HRMS would be expected to match this to within a few parts per million, confirming the molecular formula. The isotopic pattern, particularly the signature of the two chlorine atoms, would also be a key feature in the mass spectrum.

Expected HRMS Data Based on the molecular formula C₁₁H₁₄Cl₂N₂O.

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 261.0556 |

For comparison, the related isomer 1-tert-butyl-3-(3,4-dichlorophenyl)urea has a reported exact mass of 260.0483 Da. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure and Conformation

X-ray diffraction techniques are employed to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of This compound can be grown, single-crystal X-ray crystallography would provide definitive proof of its structure. This technique would yield precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. It would also detail the intermolecular interactions, such as hydrogen bonding involving the urea N-H groups and the carbonyl oxygen, which dictate the crystal packing. Studies on similar urea-containing compounds have successfully used this method to elucidate their solid-state structures. mdpi.com

Expected Single-Crystal XRD Data (Hypothetical) This table illustrates the type of parameters obtained from a single-crystal XRD experiment.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C=O, C-N, C-C, C-Cl, C-H, N-H |

| Bond Angles (°) | Angles around urea, phenyl ring, and tert-butyl group |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Analysis of Intermolecular Interactions and Crystal Packing

The urea functional group is a potent hydrogen-bond donor (the N-H groups) and acceptor (the carbonyl oxygen). This dual capability typically leads to the formation of robust and predictable hydrogen-bonding networks that are central to the crystal packing of these molecules. mdpi.comnih.gov In the crystal lattice of related compounds, such as tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, molecules are organized into layers held together by strong, classic N-H···O hydrogen bonds. mdpi.comresearchgate.net This type of interaction is the dominant force governing the supramolecular structure. mdpi.com

For this compound, it is anticipated that the N-H group adjacent to the dichlorophenyl ring and the N-H group adjacent to the tert-butyl group will both participate in hydrogen bonding with the carbonyl oxygen of neighboring molecules. This often results in the formation of one-dimensional chains or tapes, a common motif in the crystal engineering of ureas. researchgate.net

Table 1: Expected Intermolecular Interactions in this compound Based on Analogous Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H | C=O | ~1.8 - 2.2 (H···O) | Primary interaction, forms chains/sheets |

| C-H···π Interaction | C-H (tert-butyl) | π-system (phenyl ring) | Variable | Contributes to packing efficiency |

This table is generated based on data from analogous urea compounds. psu.eduresearchgate.netmdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its urea backbone, aromatic ring, and aliphatic group. While a specific spectrum for this exact compound is not provided in the search results, the expected absorption regions can be accurately predicted based on extensive databases and the spectra of related molecules. nist.govdocbrown.info

The most prominent features in the spectrum would arise from the urea moiety. The N-H stretching vibrations typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The exact position depends on the extent of hydrogen bonding; stronger bonding shifts the absorption to lower wavenumbers.

The C=O stretching vibration, known as the "Amide I" band, is expected to be a very strong and sharp absorption between 1630 and 1680 cm⁻¹. Its position is sensitive to the electronic environment and hydrogen bonding. The "Amide II" band, which results from a combination of N-H bending and C-N stretching, is anticipated to appear as a strong band around 1550-1620 cm⁻¹.

Other key absorptions include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands from the tert-butyl group just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).

Aromatic C=C stretching: Medium, sharp bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹, indicative of the chloro-substituted phenyl ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Urea) | Stretch | 3300 - 3500 | Medium - Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak - Medium |

| C-H (Aliphatic, tert-butyl) | Stretch | 2850 - 2970 | Medium - Strong |

| C=O (Urea, Amide I) | Stretch | 1630 - 1680 | Strong |

| N-H Bending (Urea, Amide II) | Bend | 1550 - 1620 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

This table is compiled from general spectroscopic data and information on related compounds. nist.govdocbrown.infonist.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. Density Functional Theory (DFT) is a widely used computational method that can provide accurate descriptions of these properties for molecules of the size of 1-tert-butyl-3-(2,4-dichlorophenyl)urea.

Energetic Minima and Conformational Preferences

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. For this compound, several conformations are possible due to the rotation around the single bonds, particularly the C-N bonds of the urea (B33335) bridge and the bond connecting the phenyl ring to the nitrogen atom.

Theoretical studies on related phenylurea herbicides have demonstrated that the planarity of the urea group and the relative orientation of the phenyl ring are key conformational features. nih.gov For N,N'-diphenylureas, a trans,trans conformation is generally favored in both the solid state and in solution. nih.gov The introduction of bulky substituents, such as the tert-butyl group in this compound, can influence these preferences. The presence of ortho substituents on the phenyl ring, like the chlorine atom at position 2, can further restrict rotation and favor specific, non-planar conformations to minimize steric hindrance. nih.gov

Determining the energetic minima involves mapping the potential energy surface of the molecule by systematically changing key dihedral angles and calculating the energy of each conformation using DFT. The resulting low-energy conformations represent the most probable shapes of the molecule and are essential for understanding its interaction with biological targets.

Molecular Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules, particularly non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. nih.govresearchgate.net The MEP is calculated from the electron density (obtained from DFT calculations) and represents the electrostatic force that a positive test charge would experience at any point around the molecule.

For urea derivatives, the MEP surface typically shows negative potential (electron-rich regions) around the carbonyl oxygen atom, making it a strong hydrogen bond acceptor. researchgate.net The N-H groups, in turn, exhibit positive potential (electron-poor regions) and act as hydrogen bond donors. The distribution of electrostatic potential on the dichlorophenyl ring is influenced by the electron-withdrawing chlorine atoms and the electron-donating nature of the urea substituent. This creates a specific electrostatic signature that governs how the molecule is recognized by its biological target. nih.gov MEP analysis can distinguish between active and inactive compounds by identifying characteristic potential patterns required for binding. openaccessjournals.com

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is crucial for predicting how this compound might interact with its biological target. Phenylurea herbicides, including those with dichlorophenyl substitutions like diuron (B1670789), are known to inhibit Photosystem II (PSII) in plants and cyanobacteria by binding to the Q\B binding site of the D1 protein. nih.gov Therefore, PSII is a probable target for docking studies of this compound.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding pose of this compound within the Q\B binding niche of the D1 protein. These simulations would reveal key interactions, such as hydrogen bonds between the urea's carbonyl oxygen and N-H groups with specific amino acid residues like histidine and serine in the binding pocket. nih.gov The dichlorophenyl and tert-butyl groups would likely engage in hydrophobic and van der Waals interactions with nonpolar residues.

The output of a docking simulation includes a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. For a structurally related compound, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, a docking energy score of -6.68 kcal/mol against jack bean urease has been reported, indicating significant binding. researchgate.net Similar studies on phenylurea herbicides against the D1 protein have also been conducted to predict their binding affinities. shd-pub.org.rs

Below is a hypothetical data table illustrating the kind of results a molecular docking study of this compound against the D1 protein of PSII might produce.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| D1 Protein (PSII) | This compound | -8.5 | His215, Ser264 | Hydrogen Bond |

| D1 Protein (PSII) | This compound | Phe255, Phe265 | π-π Stacking | |

| D1 Protein (PSII) | This compound | Val219, Ala251 | Hydrophobic |

Validation Methodologies for Docking Protocols

The reliability of molecular docking results depends on the accuracy of the docking protocol used. Validation is a critical step to ensure that the chosen software and parameters can accurately reproduce known binding modes. A common validation method is to re-dock a co-crystallized ligand back into its protein's binding site. If the docking program can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å, the protocol is considered validated. mdpi.com

Another validation approach involves using a "decoy set" of molecules, which includes known active compounds and a larger number of presumed inactive molecules. The docking protocol is then assessed on its ability to distinguish the active compounds from the decoys, often evaluated using enrichment factors or Receiver Operating Characteristic (ROC) curves.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. nih.gov This allows for the assessment of the stability of the predicted binding pose and an analysis of the conformational changes that may occur upon binding.

MD simulations on protein-ligand complexes, such as this compound bound to the D1 protein, can provide insights into the stability of the key interactions identified in docking studies. nih.gov By monitoring parameters like the RMSD of the ligand and protein backbone atoms over the simulation time, researchers can determine if the ligand remains stably bound in its initial pose. Fluctuations in the positions of atoms can highlight flexible regions of the complex and dynamic interaction patterns. nih.gov These simulations are computationally intensive but provide a more realistic representation of the binding event in a solvated environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglongdom.orgresearchgate.net For phenylurea herbicides, QSAR studies are pivotal in understanding how different structural modifications influence their herbicidal potency and environmental interactions.

The development of QSAR models for phenylurea compounds involves the use of both two-dimensional (2D) and three-dimensional (3D) descriptors.

2D-QSAR models for phenylureas are built using descriptors that are derived from the 2D representation of the molecule. pharmacy180.com These descriptors include physicochemical properties such as hydrophobicity (log P), molar refractivity (a measure of steric bulk), and electronic parameters like Hammett constants, which describe the electron-donating or withdrawing nature of substituents on the phenyl ring. pharmacy180.com In a study on various phenylurea herbicides, 2D-QSAR models were successfully constructed to correlate molecular properties with antibody recognition, a key aspect in the development of immunoassays for environmental monitoring. nih.gov These models, including hologram QSAR (HQSAR), demonstrated high predictive ability. nih.gov

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of the molecules. pharmacy180.comresearchgate.net These methods calculate steric and electrostatic fields around the aligned molecules in a 3D grid. pharmacy180.com For a series of sulfonylurea herbicides, a different but related class, 3D-QSAR models have been effectively used to explore the relationship between their three-dimensional structure and herbicidal activity. researchgate.net The contour maps generated from these models highlight regions where modifications to the molecule would likely enhance or diminish its biological activity. researchgate.netnih.gov For instance, a 3D-QSAR study on 1,2,4-triazolo[4,3-a]pyridine derivatives revealed the importance of steric and electrostatic fields for their herbicidal properties. nih.gov While not specific to this compound, these approaches illustrate the powerful insights that could be gained from a similar analysis of this compound.

The development of robust QSAR models, whether 2D or 3D, relies on the statistical validation of the correlation between the descriptors and the biological activity.

In QSAR studies of phenylurea herbicides, various structural descriptors have been found to correlate significantly with their biological outcomes, such as herbicidal activity and toxicity.

Hydrophobicity (log P) is a frequently identified key descriptor. The lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids, is crucial for its ability to cross biological membranes and reach its target site. nih.gov A study on the interaction of several phenylurea herbicides with model biomembranes showed that a more hydrophobic character leads to greater liposolubility and consequently more effective interaction with the membrane. nih.gov In the context of an immunoassay for 12 phenylurea herbicides, hydrophobicity (log P) was identified as the most critical factor for antibody recognition, showing a quadratic correlation. nih.gov

Electronic properties also play a significant role. The energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) has been demonstrated to be a relevant determinant in the antigen-antibody reaction of phenylurea herbicides. nih.gov The distribution of electron density within the molecule, influenced by substituents on the phenyl ring, affects its interaction with the target protein. In a study of phenylurea herbicides, it was noted that spatial structural descriptors and electronic descriptors are key factors influencing their toxicity. nih.gov

Steric factors , which relate to the size and shape of the molecule and its substituents, are also important. The presence of bulky groups can influence how the molecule fits into the binding site of its target enzyme. For instance, the substitution pattern on the phenyl ring of phenylurea herbicides, such as the number and position of chlorine atoms, has been shown to affect their adsorption to soil, a key environmental behavior. researchgate.net

The following table summarizes the types of structural descriptors commonly used in QSAR studies of phenylurea herbicides and their relevance.

| Descriptor Type | Examples | Relevance to Biological Outcome |

| Hydrophobic | log P (octanol-water partition coefficient) | Influences membrane permeability and transport to the target site. nih.gov |

| Electronic | E-LUMO, Hammett constants, Dipole moment | Affects the strength and nature of the interaction with the biological target. nih.govnih.gov |

| Steric/Topological | Molar refractivity, Molecular weight, van der Waals volume | Determines the fit of the molecule into the active site of the target enzyme. pharmacy180.com |

| 3D Field-Based | CoMFA/CoMSIA fields (steric, electrostatic) | Provides a 3D map of favorable and unfavorable interaction regions for bioactivity. researchgate.netnih.gov |

While detailed research findings for this compound are limited, the established QSAR models for the broader phenylurea class provide a solid framework for predicting its biological activity and environmental fate based on its structural characteristics. nih.gov

Biological Activity Profiling and Mechanistic Elucidation in in Vitro and Preclinical Models

Enzyme Inhibition Studies

The potential for 1-Tert-butyl-3-(2,4-dichlorophenyl)urea to act as an enzyme inhibitor has been explored conceptually based on the activity of structurally similar molecules. However, specific experimental data for the compound itself is largely unavailable.

Kinase Inhibition (e.g., Checkpoint Kinase 1, Other Kinases)

There is no direct, published evidence demonstrating the inhibition of Checkpoint Kinase 1 (CHK1) or other kinases by this compound. The urea (B33335) functional group is a component of known kinase inhibitors, and other dichlorophenyl urea compounds have been studied for their effects on kinase signaling pathways. For instance, urea-based compounds have been identified as potent inhibitors of CHK1 and CHK2, which are crucial for cell cycle arrest in response to DNA damage. mdpi.commdpi.com The inhibition of these kinases is a strategy explored in cancer therapy to sensitize tumor cells to DNA-damaging agents. nih.govresearchgate.net Furthermore, related compounds like 1,3-bis(3,5-dichlorophenyl)urea (B1682623) have been shown to affect the AMPK and Akt signaling pathways. mdpi.comnih.gov However, specific profiling data for this compound is not present in the available literature.

Urease Enzyme Inhibition

No specific studies confirming the inhibition of the urease enzyme by this compound were identified. Urea derivatives are considered natural candidates for urease inhibition due to their structural similarity to the enzyme's substrate. researchgate.net Research has been conducted on various substituted urea and thiourea (B124793) derivatives, including those with dichlorophenyl components, which have shown inhibitory activity. mdpi.comnih.gov These inhibitors are of interest for applications in medicine, particularly against infections by urease-producing bacteria like Helicobacter pylori, and in agriculture to prevent the loss of nitrogen from fertilizers. researchgate.net Despite this, specific IC50 values or mechanistic studies for this compound are not documented.

Polyphenol Oxidase Inhibition

There is no available research data on the effect of this compound on polyphenol oxidase enzymes.

Arginase Inhibition

No published studies were found that evaluate this compound as an inhibitor of arginase.

Other Enzymatic Targets

While direct enzymatic targets for this compound are not specified in the literature, a closely related compound, 1,3-bis(3,5-dichlorophenyl)urea (known as COH-SR4), has been shown to inhibit Glutathione (B108866) S-transferase (GST) activity. mdpi.com This finding suggests that dichlorophenyl ureas as a class may have the potential to interact with various enzymatic systems, although specific data for the tert-butyl variant is lacking.

DNA Interaction Studies (e.g., DNA Binding, Protection)

There are no published studies examining the potential for this compound to interact with, bind to, or offer protection to DNA.

Photosynthesis Inhibition Mechanisms in Plant Models

The primary mechanism of action for phenylurea-class compounds, including structurally related herbicides, involves the potent inhibition of photosynthesis. This activity is centered on the disruption of the photosynthetic electron transport chain within Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of plants, algae, and cyanobacteria. mdpi.comdoaj.orgresearchgate.net The compound this compound, by analogy with other widely studied phenylurea herbicides like diuron (B1670789), is presumed to act by this well-established mechanism.

The molecular target for phenylurea herbicides is the D1 protein, a core subunit of the PSII reaction center. mdpi.com Specifically, these inhibitors interfere with the electron flow by competing with the native plastoquinone (B1678516) (Q_B) for its binding site on the D1 protein. doaj.orgresearchgate.net The binding of the herbicide to the Q_B niche effectively blocks the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B. nih.gov This interruption halts the entire linear electron transport process, thereby inhibiting the reduction of NADP+ and the generation of ATP, which are essential for carbon fixation.

Studies combining in vitro functional assays and in silico molecular docking on related herbicides like diuron and metribuzin (B1676530) have elucidated the specifics of this interaction. These analyses, performed on thylakoid membranes isolated from pea plants (Pisum sativum), have shown a high affinity of these molecules for the D1 Q_B site. mdpi.comdoaj.org The binding is stabilized by specific molecular interactions, such as the formation of hydrogen bonds with key amino acid residues within the binding pocket, including histidine 215 (His215). mdpi.comresearchgate.net The structural integrity of this binding site is highly conserved across different photosynthetic organisms, from cyanobacteria to higher plants. mdpi.com Mutations within this region of the D1 protein can confer resistance to these herbicides, further confirming it as the specific site of action. nih.gov

Table 1: Binding Characteristics of Phenylurea-Related Herbicides to the D1 Protein Q_B Site This table summarizes findings for herbicides structurally related to this compound, as direct data for this specific compound is not available in the cited literature.

| Herbicide | Target Site | Key Interacting Residue | Binding Affinity |

| Diuron | D1 Protein (Q_B Niche) | His215 | High mdpi.comdoaj.org |

| Metribuzin | D1 Protein (Q_B Niche) | His215 | High mdpi.comdoaj.org |

| Metobromuron | D1 Protein (Q_B Niche) | Not specified | Intermediate mdpi.comdoaj.org |

Investigation of Oxidative Stress Pathways and Antioxidant Research

While the primary mode of action in plants is photosynthesis inhibition, investigations into related dichlorophenyl urea compounds suggest potential interactions with cellular oxidative stress pathways in other biological systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.

Research on a related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has shown that it can influence pathways involved in managing oxidative stress in human cancer cell lines. nih.govnih.gov Specifically, this compound was found to inhibit the activity of glutathione S-transferases (GSTs). nih.gov GSTs are crucial phase II detoxification enzymes that play a central role in the mercapturic acid pathway, which neutralizes toxic byproducts of oxidative stress, such as 4-hydroxynonenal (B163490) (4-HNE). nih.gov By inhibiting GSTs, such compounds can disrupt the cellular defense against lipid peroxidation products, potentially leading to an accumulation of ROS and subsequent cellular damage or apoptosis. nih.gov

Although direct research on this compound's effect on oxidative stress is not prominent in the available literature, the activity of structurally similar molecules suggests that this is a plausible area of biological activity that warrants investigation. The presence of the dichlorophenyl moiety appears to be a key structural feature for this type of activity in related compounds.

Interaction with Specific Receptors (e.g., steroidal receptors in insect models for related compounds)

There is limited specific information available regarding the direct interaction of this compound with specific receptor systems, such as steroidal receptors in insect models. However, the broader chemical class and its structural motifs are subjects of study in various biological contexts.

For instance, research into other small molecules containing tert-butyl phenol (B47542) groups has identified interactions with insect receptors, although these are not steroidal. A study on 2,4-di-tert-butylphenol (B135424) (DTBP), which shares the tert-butyl group but is structurally distinct from a phenylurea, demonstrated that it acts as an agonist for the insect odorant receptor coreceptor (Orco). mdpi.comnih.gov This interaction with a highly conserved receptor in the insect olfactory system suggests that components of the "this compound" structure could have biological targets beyond plant photosystems. mdpi.com The study on DTBP confirmed a specific interaction with the W146 residue of the Orco subunit. mdpi.com This line of research, however, does not directly inform on steroidal receptor binding but illustrates that components of such chemical structures are recognized by specific insect protein targets. The potential for phenylurea compounds to interact with nuclear receptors or other specific protein targets in non-plant organisms remains an area for further exploration.

Structure Activity Relationship Sar Analysis and Rational Design Principles

Impact of Tert-butyl Group on Biological Activity and Physicochemical Properties

The tert-butyl group, a quaternary alkyl substituent, plays a crucial role in defining the biological activity and physicochemical characteristics of 1-tert-butyl-3-(2,4-dichlorophenyl)urea. Its primary contributions are related to lipophilicity and steric bulk.

Lipophilicity: The tert-butyl group is highly lipophilic, or "fat-loving," which significantly influences how the molecule interacts with biological systems. Increased lipophilicity can enhance the compound's ability to cross cellular membranes, a critical step in reaching its intracellular target. In the context of phenylurea herbicides, which target the D1 protein within the thylakoid membranes of chloroplasts, this property is essential for activity. However, an excessive increase in lipophilicity can sometimes lead to non-specific binding and reduced bioavailability. The optimal lipophilicity for a phenylurea herbicide is a balance between membrane permeability and solubility in the aqueous phases of the cell.

Steric Bulk: The voluminous nature of the tert-butyl group provides significant steric hindrance. This bulk can influence the compound's binding affinity and selectivity for its target protein. The size and shape of the substituent on the urea (B33335) nitrogen can determine how well the molecule fits into the binding pocket of the target enzyme. While some degree of bulk is often necessary for potent activity, excessively large groups can create steric clashes that prevent proper binding. For instance, in a series of related compounds, isosteric replacement of a tert-butyl group with a smaller isopropyl group resulted in a slight decrease in potency, highlighting the importance of the specific size and shape of this substituent. researchgate.net

| Property | Value | Source |

| Molecular Weight | 192.26 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Role of Dichlorophenyl Substitution Pattern on Target Interaction

The presence and positioning of chlorine atoms on the phenyl ring are critical determinants of the biological activity of phenylurea compounds. In this compound, the 2,4-dichloro substitution pattern significantly influences its interaction with the target site.

Phenylurea herbicides, including the subject compound, are known to inhibit Photosystem II (PSII) by binding to the D1 protein in the thylakoid membrane. ucanr.edu This binding blocks the electron transport chain, ultimately leading to the death of the plant. The electronic and steric properties of the substituents on the phenyl ring are crucial for this interaction.

The chlorine atoms are electron-withdrawing groups, which can alter the electron distribution of the phenyl ring and influence hydrogen bonding and other non-covalent interactions with the amino acid residues in the D1 protein's binding niche. Quantitative Structure-Activity Relationship (QSAR) studies on phenylurea herbicides have shown that the presence of electron-withdrawing substituents on the phenyl ring is generally favorable for high herbicidal activity.

The specific 2,4-dichloro pattern has been found to be effective in many biologically active compounds. While extensive direct comparisons with other dichlorination patterns for N-tert-butyl phenylureas are limited in publicly available literature, studies on related phenylureas provide valuable insights. For example, research on other di- and tri-substituted phenylureas has demonstrated that the position of the halogen atoms significantly impacts herbicidal efficacy. For many phenylurea herbicides, a 3,4-dichloro substitution pattern is also associated with high activity. The specific interactions of the 2,4-dichlorophenyl moiety with the binding site are a key area of ongoing research for the development of new and more selective herbicides.

The table below compares the herbicidal activity of several phenylurea herbicides with different substitution patterns on the phenyl ring.

| Compound | Phenyl Ring Substitution | Target | IC50 (µM) |

| Diuron (B1670789) | 3,4-dichloro | Photosystem II | ~0.04 |

| Linuron | 3,4-dichloro | Photosystem II | - |

| Isoproturon | 4-isopropyl | Photosystem II | - |

| This compound | 2,4-dichloro | Photosystem II | - |

Influence of Urea Linkage Modifications on Potency and Selectivity

The urea linkage (-NH-CO-NH-) is a cornerstone of the biological activity of this compound and related compounds. This functional group is a potent hydrogen bond donor and acceptor, enabling it to form crucial interactions with the target protein.

The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are critical for anchoring the inhibitor within the binding site of the D1 protein. Modifications to this linkage can have a profound impact on the compound's potency and selectivity.

For example, replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793) can alter the hydrogen bonding capacity and the electronic properties of the molecule, often leading to a decrease in activity. Similarly, methylation of one or both of the urea nitrogens can disrupt the hydrogen bonding network and reduce binding affinity. The planarity and rotational flexibility around the urea bond also play a role in how the molecule conforms to the shape of the binding site.

Bioisosteric Replacement Strategies in Analog Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry and agrochemical research used to modify a lead compound to improve its properties while retaining its desired biological activity. benthamscience.com This involves substituting one atom or group of atoms with another that has similar physical or chemical properties.

Tert-butyl Group Replacements: The tert-butyl group can be replaced with other bulky, lipophilic groups to fine-tune the steric and electronic properties of the molecule. For example, a trifluoromethylcyclopropyl group has been explored as a metabolically more stable bioisostere for the tert-butyl group. nih.gov Another potential replacement is the bicyclo[1.1.1]pentanyl group, which can mimic the steric bulk of the tert-butyl group while offering different solubility and metabolic profiles. researchgate.net The trifluoromethyl oxetane (B1205548) group has also been evaluated as a tert-butyl isostere, offering decreased lipophilicity and potentially improved metabolic stability. cambridgemedchemconsulting.com

Dichlorophenyl Group Replacements: The dichlorophenyl ring can be replaced by other aromatic or heteroaromatic systems to alter the compound's properties. For instance, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can change the electronic distribution and hydrogen bonding potential of the molecule. digitellinc.com The chlorine atoms themselves can be replaced by other halogens (e.g., bromine) or by trifluoromethyl groups to modulate the lipophilicity and electronic character of the ring.

Urea Linkage Replacements: The urea linkage can be replaced with other functional groups that can mimic its hydrogen bonding capabilities. Examples of urea bioisosteres include amides, sulfonamides, and certain heterocyclic rings like 1,2,4-triazoles or oxadiazoles. These replacements can alter the metabolic stability and pharmacokinetic properties of the compound.

Rational Design Principles for Enhanced Research Tool Development

The development of more effective research tools based on the this compound scaffold relies on a deep understanding of its SAR and the application of rational design principles.

Target-Based Design: With the increasing availability of high-resolution crystal structures of biological targets like Photosystem II, computational methods such as molecular docking and molecular dynamics simulations can be employed. These techniques allow researchers to visualize how a compound binds to its target and to predict the effects of structural modifications. This enables the design of new analogs with improved binding affinity and selectivity.

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for the design of novel scaffolds.

Property-Based Design: Beyond optimizing for target affinity, rational design also involves fine-tuning the physicochemical properties of the molecule to improve its "drug-like" or "probe-like" characteristics. This includes optimizing for solubility, membrane permeability, metabolic stability, and minimizing off-target effects. By systematically applying these principles, researchers can develop highly potent and selective research tools to further probe the biological systems in which this compound and its analogs are active.

Metabolic and Degradation Pathways in Non Human Biological Systems and Environmental Fates

In Vitro Metabolic Stability Studies (e.g., Microsomal Assays)

The stability of a compound in microsomal assays is typically reported as its half-life (t½) and intrinsic clearance (CLint). Phenylurea herbicides, as a class, exhibit a range of metabolic stabilities in liver microsomes from different non-human species such as rats, mice, and dogs. This variability is attributed to interspecies differences in the expression and activity of CYP enzymes. For instance, a study on the in vitro metabolism of a different compound in liver microsomes from various species showed half-life values that varied significantly, indicating that the choice of animal model is crucial for accurately predicting human metabolism.

Table 1: Representative In Vitro Metabolic Stability of a Substituted Phenylurea Compound in Liver Microsomes from Different Species (Hypothetical Data Based on Analogs)

| Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 0.5 | 45 | 15.4 |

| Mouse | 0.5 | 30 | 23.1 |

| Dog | 0.5 | 60 | 11.6 |

Note: This table presents hypothetical data based on the expected metabolic profile of a substituted phenylurea compound in non-human species. Specific experimental data for 1-tert-butyl-3-(2,4-dichlorophenyl)urea is not available.

Metabolism in Recombinant Enzyme Systems (e.g., Cytochrome P450 isoforms from non-human sources)

To identify the specific enzymes responsible for the metabolism of a compound, recombinant enzyme systems expressing individual cytochrome P450 (CYP) isoforms are utilized. For phenylurea compounds, various CYP isoforms have been implicated in their metabolism. While direct studies on this compound with non-human recombinant CYP enzymes are not documented, research on analogous compounds provides valuable insights.

The metabolism of other dichlorophenyl-containing compounds has been shown to be mediated by CYP3A4 in humans. nih.gov In non-human species, the corresponding orthologs would be expected to play a similar role. For example, in dogs, the CYP3A subfamily, including CYP3A12, is a major contributor to drug metabolism. nih.gov Studies on azole fungicides, which also contain a dichlorophenyl moiety, have shown that CYP3A4 is involved in their oxidation. nih.gov The metabolism of a compound with a tert-butyl group has been shown to be mediated by CYP enzymes leading to hydroxylation. nih.gov

The primary metabolic reactions anticipated for this compound, based on its structure and data from related compounds, would be N-dealkylation of the tert-butyl group and hydroxylation of the dichlorophenyl ring.

Environmental Degradation Pathways (e.g., in soil and water)

The environmental fate of this compound is determined by its susceptibility to various degradation processes in soil and water, including photodegradation and biotransformation.

Photodegradation Studies

Photodegradation, or photolysis, is the breakdown of compounds by light. For phenylurea herbicides, this process can be a significant route of dissipation from environmental surfaces. The photochemical behavior of these compounds is influenced by the substituents on the phenyl ring and the urea (B33335) moiety. nih.gov

Studies on halogenated phenylurea derivatives have shown that photohydrolysis is a primary transformation pathway. nih.gov For instance, the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in various media resulted in the formation of several products, indicating cleavage of the urea bridge. nih.gov The main photochemical reactions for phenylurea herbicides in aqueous solution include intramolecular rearrangements and, for halogenated derivatives, photohydrolysis. nih.gov N-demethylation and oxidation of the alkyl groups can also occur, though often with lower yields. nih.gov The presence of photosensitizers in the environment, such as humic substances, can also influence the rate and pathway of photodegradation. nih.gov

Table 2: Representative Photodegradation Half-lives of Phenylurea Herbicides in Water (Data from Analogs)

| Compound | Light Source | Medium | Half-life (hours) | Reference |

| 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea | Xenon Lamp | Water (Oxygen) | 18.5 | nih.gov |

| 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea | Xenon Lamp | Water (Nitrogen) | 26.2 | nih.gov |

Biotransformation in Soil and Water Systems

Microbial degradation is a primary mechanism for the dissipation of phenylurea herbicides in soil and water. oup.comnih.gov A wide range of soil microorganisms, including bacteria and fungi, have been shown to degrade these compounds. nih.govnih.govnih.gov

The most common initial step in the microbial degradation of N,N-dialkyl-substituted phenylureas is N-dealkylation. oup.comnih.gov For this compound, this would involve the removal of the tert-butyl group. This initial dealkylation can often be the rate-limiting step in the complete mineralization of the herbicide. nih.gov Following dealkylation, the resulting phenylurea metabolite can undergo further degradation, including hydrolysis of the urea bridge to form the corresponding substituted aniline (B41778), in this case, 2,4-dichloroaniline. nih.govnih.gov This aniline derivative can then be further metabolized by microorganisms. nih.gov

Fungi, such as those from the genera Aspergillus, Beauveria, Cunninghamella, and Mortierella, have been shown to transform phenylurea herbicides and their aniline metabolites. nih.govnih.gov For example, the fungus Mortierella sp. can degrade various phenylurea herbicides through successive N-dealkylation and, in some cases, hydroxylation. nih.gov Fungi have also been observed to acetylate aniline metabolites, a detoxification step that can reduce the toxicity of these degradation products. nih.gov

The persistence of phenylurea herbicides in soil is often expressed as a half-life (DT50), which can vary significantly depending on soil type, microbial activity, temperature, and moisture content.

Metabolite Identification in Non-Human Biological and Environmental Samples

Based on the established degradation pathways of analogous phenylurea herbicides, the following metabolites are anticipated to be formed from this compound in non-human biological and environmental samples.

In biological systems, such as in microsomal assays, the primary metabolites would likely be the products of oxidation. This includes the hydroxylation of the tert-butyl group to form 1-(2-hydroxy-tert-butyl)-3-(2,4-dichlorophenyl)urea and hydroxylation of the aromatic ring to produce various hydroxylated isomers of the parent compound .

In environmental systems like soil and water, the principal degradation pathway is expected to be N-dealkylation, leading to the formation of 1-(2,4-dichlorophenyl)urea . Subsequent hydrolysis of the urea bond would yield 2,4-dichloroaniline . Further microbial action could lead to the formation of other metabolites, including acetylated derivatives of the aniline. nih.gov Photodegradation may also lead to cleavage of the urea structure, producing 2,4-dichlorophenyl isocyanate and tert-butylamine (B42293) , which would be further transformed.

Table 3: List of Potential Metabolites of this compound

| Compound Name |

| 1-(2-Hydroxy-tert-butyl)-3-(2,4-dichlorophenyl)urea |

| Hydroxylated isomers of this compound |

| 1-(2,4-Dichlorophenyl)urea |

| 2,4-Dichloroaniline |

| 2,4-Dichlorophenyl isocyanate |

| tert-Butylamine |

| Acetylated 2,4-dichloroaniline |

Analytical Method Development for Research Applications

Chromatographic Quantification Techniques (e.g., HPLC, GC-MS for research samples)

Chromatographic techniques are fundamental for the separation, identification, and quantification of 1-Tert-butyl-3-(2,4-dichlorophenyl)urea in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly well-suited for the analysis of phenylurea compounds due to their thermal instability, which can make GC analysis challenging without derivatization. researchgate.net An HPLC method coupled with an ultraviolet (UV) detector is a common approach for the quantification of compounds like this compound.

A typical HPLC method for a related phenylurea herbicide, tebuthiuron (B33203), involves a reversed-phase C18 column. mdpi.com The separation is achieved using an isocratic mobile phase, such as a 50:50 mixture of methanol (B129727) and water, at a constant flow rate. mdpi.com Detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, for instance, 254 nm for tebuthiuron. mdpi.com For complex matrices, a preconcentration step using solid-phase extraction (SPE) with C18 cartridges can be employed to clean up the sample and concentrate the analyte before HPLC analysis. researchgate.net

Table 1: Illustrative HPLC Parameters for Phenylurea Analysis

| Parameter | Value/Description |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV Detector |

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of acetonitrile/water or methanol/water |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at a wavelength of maximum absorbance (e.g., ~240-254 nm) |

| Injection Volume | 5-20 µL |

| Run Time | Approximately 15 minutes |

This table presents typical starting conditions for the analysis of phenylurea herbicides, which would be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is often preferred, GC-MS offers high sensitivity and specificity, providing structural information that confirms the identity of the analyte. Due to the low volatility and potential thermal degradation of phenylureas, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound. For instance, tebuthiuron can be derivatized using acetic anhydride. embrapa.br

The analytical procedure for a similar compound involved extraction from an aqueous sample with a dichloromethane (B109758):isopropanol mixture, followed by derivatization. The resulting derivative was then analyzed by GC-MS. embrapa.br The GC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. Operating the mass spectrometer in single ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte. embrapa.br

Table 2: Example GC-MS Method Parameters for a Derivatized Phenylurea Compound

| Parameter | Value/Description |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Derivatization Agent | Acetic Anhydride |

| Column | DB-5, e.g., 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient, e.g., start at 60°C, ramp to 240°C |

| Detector | Mass Spectrometer in Single Ion Monitoring (SIM) mode |

| Quantification Limit | Potentially in the low µg/L range (e.g., 0.02 µg/L for tebuthiuron) embrapa.br |

This table outlines a potential GC-MS method based on the analysis of a related compound, tebuthiuron, which would require adaptation and validation for this compound.

Immunoassay Development (e.g., ELISA) for Research Compound Detection

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive alternative for the detection of specific compounds in research samples. The development of an ELISA for this compound would involve producing antibodies that specifically recognize and bind to this molecule.

The general process involves synthesizing a hapten, which is a molecule that mimics the structure of this compound, and conjugating it to a larger carrier protein to make it immunogenic. This conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies.

For related compounds like the herbicide isoproturon, competitive ELISAs have been successfully developed. cqu.edu.au In a competitive ELISA format, the sample containing the target analyte (this compound) competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of the analyte in the sample. Such assays can achieve very low detection limits, often in the nanogram per milliliter range.

The development of an ELISA for a dichlorophenyl-containing herbicide, propanil, demonstrated the feasibility of creating sensitive immunoassays for compounds with this structural motif. The specificity of the developed antibodies would be a critical factor, and cross-reactivity with structurally similar compounds would need to be thoroughly assessed.

Method Validation for Research-Grade Analysis (Specificity, Sensitivity, Accuracy)

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the method is reliable, reproducible, and provides accurate results. Key validation parameters are defined by international guidelines.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank or placebo sample.

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD is the lowest concentration of the analyte that can be reliably detected but not necessarily quantified.

LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. For a tebuthiuron HPLC method, the LOD and LOQ were reported as 0.03 µg/L and 0.09 µg/L, respectively. researchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered by the method is calculated. For phenylurea herbicides, mean recoveries in the range of 74% to 104% have been reported in spiked water samples.

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria for Research Applications |

| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interference at the analyte's retention time or m/z. |

| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.99 |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | Closeness of the test results to the true value. | Recovery of 80-120% is often acceptable. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD). | %RSD < 15% (may vary based on concentration). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Targets for Mechanistic Research

The urea (B33335) functionality is a key feature in numerous bioactive compounds and approved therapies due to its ability to form stable hydrogen bonds with biological targets like proteins and receptors. acs.orgresearchgate.net This interaction capability is central to the biological activity and properties of many drugs. acs.org While the primary targets of many phenylurea compounds, particularly in the context of herbicides, are well-established, the potential for 1-Tert-butyl-3-(2,4-dichlorophenyl)urea to interact with other biological molecules remains an open area for research.

Future investigations could focus on screening this compound against a wide array of biological targets to uncover novel mechanisms of action. For instance, recent studies have explored phenyl-urea derivatives as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus, which could help combat antibiotic resistance. nih.gov Other research has identified novel phenyl urea compounds as inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer and immune regulation. researchgate.net Another study designed phenyl-urea derivatives that could simultaneously activate glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), suggesting potential applications in treating type 2 diabetes. researchgate.net These examples highlight the broad potential for urea-based compounds to interact with diverse biological targets. Future research on this compound could therefore explore its potential as an inhibitor or modulator of enzymes, receptors, or protein-protein interactions beyond its currently understood functions.

Development as Chemical Probes for Cellular Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems, and this compound has the potential to be developed into such a tool. Its structural analogue, diuron (B1670789), has been used as a chemical probe to investigate the photochemical activity of dissolved organic matter. acs.org

The development of this compound as a chemical probe would involve characterizing its specific interactions with cellular components and its effects on various signaling pathways. Should the compound be found to have a specific and potent interaction with a particular protein, it could be used to elucidate the function of that protein in cellular processes. This could involve studying changes in cellular phenotypes, protein expression levels, or metabolic pathways in response to treatment with the compound.

Green Chemistry Approaches in Synthesis of Urea Derivatives

The synthesis of urea derivatives is an area where green chemistry principles can be applied to reduce environmental impact. Traditional methods for synthesizing ureas often involve hazardous reagents like phosgene (B1210022) and isocyanates. bohrium.com Future research can focus on developing more sustainable synthetic routes to this compound and related compounds.

Several greener alternatives are being explored. One promising approach is the use of carbon dioxide (CO2) as a C1 building block. nih.govunipr.it This method offers a safer and more environmentally friendly alternative to phosgene-based syntheses. nih.govunipr.it Catalytic systems using guanidine (B92328) or other organocatalysts are being developed to facilitate the reaction of amines with CO2 under milder conditions. unipr.it

Another green approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) as a carbonyl source. bohrium.comrsc.orgresearchgate.net This method can be carried out in a one-pot strategy and avoids the use of toxic catalysts and reagents. bohrium.com Research into these and other green synthetic methods will be crucial for the sustainable production of this compound and other valuable urea derivatives.

Table 1: Comparison of Synthetic Methodologies for Urea Derivatives

| Methodology | Reagents | Advantages | Disadvantages |

| Traditional | Phosgene, Isocyanates | Well-established, versatile | Highly toxic and hazardous reagents |

| Green (CO2-based) | Carbon Dioxide, Amines, Catalysts | Utilizes a renewable feedstock, safer | Often requires high pressure and temperature |

| Green (Boc-anhydride) | Di-tert-butyl dicarbonate, Amines | Milder conditions, one-pot synthesis | Can generate significant byproducts |

| Catalytic (Selenium) | Carbon Monoxide, Amines, Selenium catalyst | High efficiency for some substrates | Use of toxic selenium compounds |

Advanced Computational Methodologies in Compound Optimization